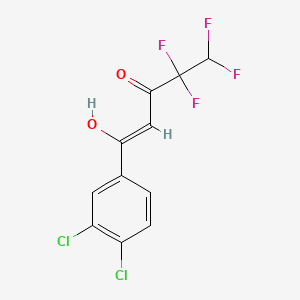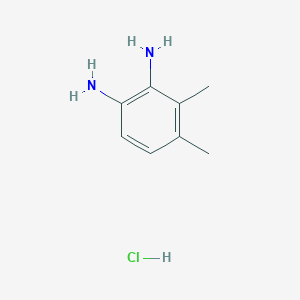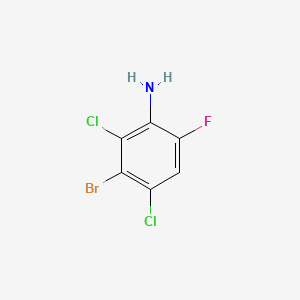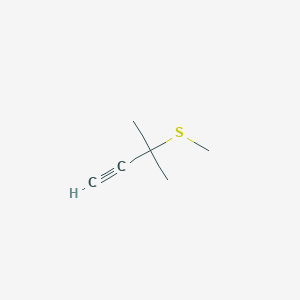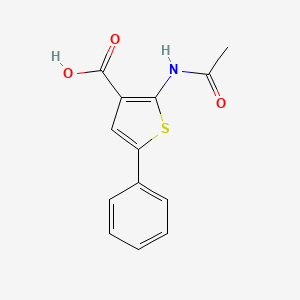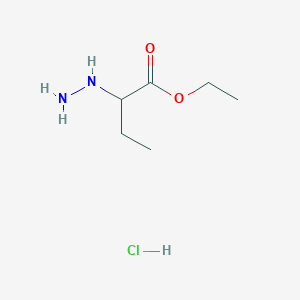![molecular formula C7H11ClF2O3S B13497728 [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride is a versatile chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its stability and reactivity, making it an important reagent in organic synthesis and material science.
Méthodes De Préparation
The synthesis of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with methoxymethyl chloride in the presence of a base to form the intermediate [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol. This intermediate is then treated with methanesulfonyl chloride under appropriate conditions to yield the final product .
Analyse Des Réactions Chimiques
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a key reagent.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Industry: The compound is used in material science for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to achieve desired chemical transformations.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride stands out due to its unique combination of stability and reactivity. Similar compounds include:
- 3,3-Difluoro-1-methylcyclohexylmethanesulfonyl chloride
- 3,3-Difluoro-1-(methoxymethyl)cyclobutylmethanol
These compounds share similar structural features but differ in their reactivity and applications. The presence of the methoxymethyl group in this compound provides additional stability and reactivity, making it a preferred choice for specific synthetic applications .
Propriétés
Formule moléculaire |
C7H11ClF2O3S |
|---|---|
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O3S/c1-13-4-6(5-14(8,11)12)2-7(9,10)3-6/h2-5H2,1H3 |
Clé InChI |
VIZQHBLLNNBEJM-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC(C1)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)
![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
